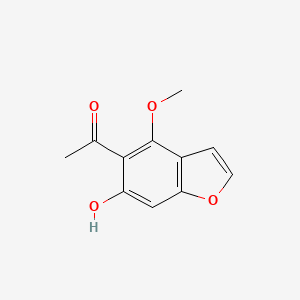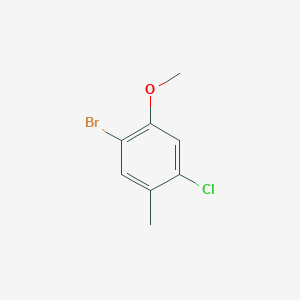
5-Bromo-2-(2,2-difluoroethoxy)pyridine
描述
5-Bromo-2-(2,2-difluoroethoxy)pyridine is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and difluoroethoxy substituents, which impart unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyridine typically involves the bromination of 2-(2,2-difluoroethoxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to modify the difluoroethoxy group or the pyridine ring itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Pyridine N-oxides from oxidation reactions.
- Reduced derivatives of the original compound.
科学研究应用
5-Bromo-2-(2,2-difluoroethoxy)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethoxy groups can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, affecting various biochemical pathways.
相似化合物的比较
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a trifluoroethoxy group instead of a difluoroethoxy group.
5-Bromo-2-fluoropyridine: Lacks the ethoxy group, making it less bulky and potentially less reactive.
5-Bromo-2-(dimethoxymethyl)pyridine: Contains a dimethoxymethyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: 5-Bromo-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C7H6BrF2NO |
|---|---|
分子量 |
238.03 g/mol |
IUPAC 名称 |
5-bromo-2-(2,2-difluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 |
InChI 键 |
XSHZGHVZPLZCIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)OCC(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














